molecular formula C18H24BFN2O5 B8539309 (S)-N-((3-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

(S)-N-((3-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B8539309
M. Wt: 378.2 g/mol
InChI Key: PHRADHHAKXGFDG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-((3-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24BFN2O5 and its molecular weight is 378.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24BFN2O5

Molecular Weight

378.2 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C18H24BFN2O5/c1-11(23)21-9-13-10-22(16(24)25-13)12-6-7-14(15(20)8-12)19-26-17(2,3)18(4,5)27-19/h6-8,13H,9-10H2,1-5H3,(H,21,23)/t13-/m0/s1

InChI Key

PHRADHHAKXGFDG-ZDUSSCGKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-[3-(3-fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide 62 (20.0 g, 52.8 mmol) in anhydrous 1,4-dioxane (130 mL) was treated with 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (10.2 g, 11.6 mL, 80.0 mmol) and triethylamine (16.0 g, 22.4 mL, 158.4 mmol) at room temperature, and the resulting reaction mixture was degassed three times under a steady stream of argon before being treated with dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) (Pd(dppf)2Cl2, 1.32 g, 1.6 mmol, 0.03 equiv) at room temperature. The reaction mixture was then degassed three times again under a steady stream of argon before being heated to reflux for 7 h. When TLC and LCMS showed that the reaction was complete, the reaction mixture was cooled down to room temperature before being treated with water (100 mL) and ethyl acetate (100 mL). The two layers were separated, and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with water (2×50 mL) and saturated aqueous NaCl solution (50 mL), dried over magnesium sulfate (MgSO4), and concentrated in vacuo. The residual brown oil was further dried in vacuo to afford the crude desired N-{3-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}acetamide 81 (18.8 g, 20.0 g theoretical, 94%) as a brown solid which was of sufficient purity to be used in subsequent reactions.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two

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